3,7-Dimethyloct-1-en-3-yl acetate
Description
Contextualization within Modern Organic Chemistry and Natural Products Research
In the realm of modern organic chemistry, 3,7-Dimethyloct-1-en-3-yl acetate (B1210297) is recognized as a terpenoid ester. Terpenoids represent a vast and diverse class of naturally occurring organic chemicals, derived from units of isoprene. nih.gov These compounds are of significant interest to researchers due to their varied biological activities and applications. nih.govresearchgate.net The study of specific terpenoids like 3,7-Dimethyloct-1-en-3-yl acetate contributes to the broader understanding of natural product synthesis, biosynthesis, and chemical reactivity.
As a member of the terpenoid family, this acetate ester is part of a group of compounds that are fundamental to the chemistry of many plant species. nih.gov Research in this area often involves the isolation and characterization of such compounds from natural sources, as well as the development of synthetic pathways to produce them in the laboratory. ubb.ac.idubb.ac.id The structural elucidation and chemical analysis of these compounds are crucial for identifying potential new applications in various fields.
Historical Perspectives on the Study of Acetate Esters in Terpenoids
The study of acetate esters within the broader category of terpenoids has a rich history. Early research focused on the isolation and identification of these compounds from essential oils and other plant extracts. Over time, advancements in analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), have allowed for more detailed analysis of the complex mixtures in which these esters are often found. mdpi.comnih.gov
Historically, the investigation of terpenoid acetates has been driven by their importance in the fragrance and flavor industries. chemimpex.comfragrantica.com However, academic inquiry has delved deeper, exploring the biosynthetic pathways through which plants produce these esters. rsc.org These studies have revealed the intricate enzymatic processes that lead to the formation of acetate esters from their corresponding terpene alcohols. researchgate.net This historical context provides a foundation for current research, which continues to uncover the complex roles of these compounds in plant biology and their potential for new applications.
Scope and Objectives of the Comprehensive Research Outline
The primary objective of this article is to present a focused and scientifically rigorous overview of this compound. The scope is strictly limited to the chemical and physical properties, academic research applications, and analytical methodologies relevant to this specific compound. This review will not discuss dosage, administration, or safety profiles, as the focus is solely on the chemical and academic aspects of the compound.
The subsequent sections will provide detailed information on the chemical identity, physical and chemical properties, and methods of synthesis of this compound. Furthermore, the article will explore its natural occurrences and the analytical techniques employed for its identification and quantification. By adhering to this structured outline, this review aims to be an authoritative resource for researchers and students interested in the specific chemistry of this compound.
Compound Profile: this compound
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 68345-17-5 echemi.comchemwhat.comchemspider.com |
| Molecular Formula | C12H22O2 echemi.comchemwhat.comchemspider.com |
| Molecular Weight | 198.30 g/mol echemi.comsmolecule.com |
| Synonyms | 1-Octen-3-ol, 3,7-dimethyl-, acetate; 3,7-dimethyl-1-octen-3-o acetate; Acetic acid 1-ethenyl-1,5-dimethylhexyl ester chemwhat.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
68345-17-5 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
3,7-dimethyloct-1-en-3-yl acetate |
InChI |
InChI=1S/C12H22O2/c1-6-12(5,14-11(4)13)9-7-8-10(2)3/h6,10H,1,7-9H2,2-5H3 |
InChI Key |
DMSMQGBPJBKXNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)(C=C)OC(=O)C |
Origin of Product |
United States |
Molecular Architecture and Isomerism of 3,7 Dimethyloct 1 En 3 Yl Acetate
Definitive Systematic Nomenclature and Common Academic Synonyms
The unambiguous identification of a chemical compound is paramount for scientific discourse. The systematic name for the compound of interest, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 3,7-dimethyloct-1-en-3-yl acetate (B1210297) . This name precisely describes the molecular structure: an octene backbone with the double bond at the first carbon (1-en), methyl groups at the third and seventh carbons (3,7-dimethyl), and an acetate group attached to the third carbon via an oxygen atom (-3-yl acetate).
In academic and commercial literature, several synonyms are used to refer to this compound. These include:
1-Octen-3-ol, 3,7-dimethyl-, acetate researchgate.netsigmaaldrich.comechemi.com
3,7-dimethyl-1-octen-3-ol (B92404) acetate researchgate.net
Acetic acid 1-ethenyl-1,5-dimethylhexyl ester researchgate.net
The Chemical Abstracts Service (CAS) has assigned the registry number 68345-17-5 to the racemic mixture of this compound, providing a unique identifier for database searches and regulatory purposes. researchgate.netsigmaaldrich.comechemi.comchemicalbook.com
| Identifier Type | Identifier |
| IUPAC Name | 3,7-Dimethyloct-1-en-3-yl acetate |
| CAS Number | 68345-17-5 |
| Molecular Formula | C₁₂H₂₂O₂ |
| Molecular Weight | 198.30 g/mol |
Elucidation of Absolute Configuration and Stereoisomeric Forms
The presence of chiral centers within the molecular structure of this compound leads to the existence of multiple stereoisomers, each with unique three-dimensional arrangements and potentially distinct biological and sensory properties.
The primary chiral center in this compound is located at the C3 carbon . This carbon atom is bonded to four different groups: a vinyl group (-CH=CH₂), a methyl group (-CH₃), an acetate group (-OC(O)CH₃), and a 4,8-dimethylpentyl group (-CH₂CH₂CH(CH₃)₂). The presence of this stereocenter means the molecule can exist as two non-superimposable mirror images, or enantiomers.
A second potential chiral center exists at the C7 carbon , which is bonded to a hydrogen atom, a methyl group, and two different alkyl chains. However, in the specific case of this compound, the two alkyl chains attached to C7 are identical (an isobutyl group and a part of the main chain that leads to the same substitution pattern), thus C7 is not a chiral center in this particular molecule.
Due to the single chiral center at C3, this compound exists as a pair of enantiomers:
(R)-3,7-Dimethyloct-1-en-3-yl acetate
(S)-3,7-Dimethyloct-1-en-3-yl acetate
These enantiomers possess identical physical and chemical properties in an achiral environment but will rotate plane-polarized light in opposite directions. Their interactions with other chiral molecules, such as biological receptors, can differ significantly.
Diastereomers would arise if there were additional, non-superimposable stereoisomers that are not mirror images of each other. Since there is only one chiral center in this compound, diastereomers are not possible for this specific compound.
The separation and characterization of these enantiomers are often achieved using chiral chromatography techniques, such as chiral gas chromatography-mass spectrometry (GC-MS). gcms.cz
Conformational Analysis and Energetic Profiles
The energetic profile of the molecule would be represented by a potential energy surface with multiple local minima corresponding to different stable conformers. The global minimum would represent the most stable conformation. The energy barriers between these conformers would determine the flexibility of the molecule at a given temperature.
Comparative Structural Analysis with Related Monoterpenoid Acetates (e.g., Linalyl Acetate, Citronellyl Acetate)
A comparative analysis with structurally related and more commonly studied monoterpenoid acetates, such as linalyl acetate and citronellyl acetate, provides valuable context for understanding the molecular architecture of this compound.
Linalyl Acetate (3,7-Dimethyl-1,6-octadien-3-yl acetate): Linalyl acetate is a structural isomer of this compound, with the key difference being the presence of a second double bond between C6 and C7. sigmaaldrich.comnih.gov This additional unsaturation introduces rigidity in that portion of the molecule, reducing its conformational flexibility compared to the fully saturated side chain of our target compound. Like this compound, linalyl acetate possesses a chiral center at C3, leading to (R)- and (S)-enantiomers. ebi.ac.uk The presence of the C6-C7 double bond can also lead to geometric isomerism (E/Z) if the substituents on the double bond were different, though this is not the case for linalyl acetate itself.
| Compound | Structure | Key Structural Features | Chiral Center |
| This compound | An eight-carbon chain with a double bond at C1, methyl groups at C3 and C7, and a tertiary acetate at C3. | Fully saturated side chain beyond C3. | C3 |
| Linalyl Acetate | An eight-carbon chain with double bonds at C1 and C6, methyl groups at C3 and C7, and a tertiary acetate at C3. sigmaaldrich.comnih.gov | Additional double bond at C6-C7 introduces rigidity. | C3 ebi.ac.uk |
| Citronellyl Acetate | An eight-carbon chain with a double bond at C6, methyl groups at C3 and C7, and a primary acetate at C1. | Primary acetate group and a double bond at C6-C7. | C3 |
This comparative analysis highlights how subtle changes in the position of functional groups and the degree of unsaturation can lead to distinct molecular architectures within the family of monoterpenoid acetates. These structural differences are fundamental to their unique chemical and physical properties.
Advanced Synthetic Methodologies for 3,7 Dimethyloct 1 En 3 Yl Acetate
Asymmetric Synthesis and Enantioselective Pathways
The chirality of linalyl acetate (B1210297) is crucial as different stereoisomers can possess distinct olfactory properties. The molecule contains a stereocenter at the C3 position, leading to (R)- and (S)-enantiomers. ligandbook.orgebi.ac.uk Asymmetric synthesis aims to produce these enantiomers selectively, a significant challenge in modern organic chemistry.
The direct asymmetric esterification of the prochiral tertiary alcohol, linalool (B1675412), is a primary route to enantiomerically enriched linalyl acetate. This transformation relies on the development of sophisticated chiral catalysts that can differentiate between the enantiotopic faces of the substrate.
Catalytic asymmetric synthesis often employs chiral metal complexes or organocatalysts to achieve high enantioselectivity. nih.govyoutube.com For instance, palladium(II) catalysts have been successfully used for the catalytic asymmetric synthesis of branched allylic esters from prochiral allylic alcohols. nih.gov In these reactions, an allylic alcohol is first converted to an intermediate, which then undergoes an enantioselective substitution with a carboxylic acid in the presence of a chiral palladium catalyst. nih.gov Another approach involves dynamic kinetic resolution (DKR), where a lipase (B570770) enzyme catalyzes the acylation while a metal complex, such as a ruthenium catalyst, racemizes the starting alcohol in situ. organic-chemistry.org This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product, achieving high yields and enantiomeric excess. organic-chemistry.org
The principles of asymmetric organocatalysis, which received the 2021 Nobel Prize in Chemistry, also offer promising pathways. youtube.com Chiral secondary amines, for example, can react with α,β-unsaturated aldehydes to form chiral iminium ions, which can then undergo enantioselective reactions. youtube.comnih.gov While not a direct esterification, this strategy highlights how chiral organic molecules can catalyze stereoselective transformations, a principle applicable to the development of new catalysts for linalyl acetate synthesis. youtube.com
When a molecule contains more than one stereocenter, diastereoselective synthesis becomes critical for controlling the relative stereochemistry. While linalyl acetate itself has only one stereocenter, its derivatives or precursors in more complex syntheses may have multiple chiral centers. For example, the synthesis of (3S, 6S)-(+)-3,7-dimethyl-6-hydroxy-3-acetoxyocta-1,7-diene involves controlling the stereochemistry at two distinct positions. rsc.org
Diastereoselective control is often achieved by taking advantage of the existing stereochemistry in a substrate to direct the formation of a new stereocenter. This can involve substrate-controlled reactions where the steric and electronic properties of the starting material dictate the approach of the reagent. Alternatively, reagent-controlled methods use a chiral reagent or catalyst to impose stereocontrol, regardless of the substrate's inherent preferences. Diels-Alder reactions, for example, are known for their potential to be highly diastereoselective and enantioselective, establishing multiple stereocenters in a single step with predictable outcomes. wikipedia.org
Chemo-enzymatic and Biocatalytic Synthetic Routes
The use of enzymes (biocatalysts) in organic synthesis offers significant advantages, including high selectivity (chemo-, regio-, and enantio-), mild reaction conditions, and a reduced environmental footprint. rsc.orgbeilstein-journals.org Chemo-enzymatic routes combine the strengths of both chemical and biological catalysis to create efficient synthetic pathways. mdpi.comrsc.orgmdpi.com
For the synthesis of linalyl acetate, lipase-catalyzed esterification of linalool is a well-studied biocatalytic approach. hilarispublisher.com Lipases, such as the immobilized Candida antarctica lipase B (commonly known as Novozym 435), are effective catalysts for this reaction. hilarispublisher.com In one study, the enzymatic synthesis of linalyl acetate was performed using linalool and acetic anhydride (B1165640) in a solvent-free system, which aligns with green chemistry principles. hilarispublisher.com The study investigated the effects of temperature, molar ratio of reactants, and enzyme concentration on the conversion to linalyl acetate. hilarispublisher.com Higher yields were achieved at elevated temperatures (70°C) and with a high molar ratio of the acid to the alcohol. hilarispublisher.com
Another biocatalytic strategy involves the enantioselective hydrolysis of racemic linalyl acetate to produce an enantiomerically enriched alcohol and the remaining unreacted ester. An esterase from Burkholderia gladioli has shown significant activity and enantioselectivity in the hydrolysis of the sterically hindered linalyl acetate. nih.gov This demonstrates the potential of enzymes to resolve racemic mixtures, providing access to optically pure stereoisomers. nih.gov
| Catalyst | Substrates | System | Temperature (°C) | Molar Ratio (Acid:Alcohol) | Enzyme Conc. (% w/w) | Conversion/Yield | Reference |
| Novozym 435 | Linalool, Acetic Anhydride | Solvent-free | 70 | 9:1 | 5% | 5.6% Yield | hilarispublisher.com |
| Esterase (EP6 clone) | (rac)-Linalyl Acetate | Aqueous | Not specified | Not applicable | Crude enzyme prep | Enantioselective hydrolysis | nih.gov |
Green Chemistry Principles in Synthetic Design
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org Key principles include the use of sustainable resources, maximizing atom economy, and minimizing waste and energy consumption. skpharmteco.com
The choice of solvents and reagents is a critical aspect of green synthetic design. Traditional organic syntheses often rely on volatile and toxic organic solvents. A significant green advancement in linalyl acetate synthesis is the use of solvent-free reaction systems. hilarispublisher.com As demonstrated in the enzymatic synthesis with Novozym 435, eliminating the solvent reduces waste, lowers costs, and simplifies product purification. hilarispublisher.com
When a solvent is necessary, the focus shifts to "green solvents" that are derived from renewable resources, are biodegradable, and have low toxicity. Cyrene (dihydrolevoglucosenone) is a bio-based solvent derived from cellulose (B213188) that has emerged as a potential replacement for polar aprotic solvents like NMP and DMAc. mdpi.com While its specific application to linalyl acetate synthesis is not widely reported, its properties make it a promising candidate for future green process development. mdpi.com
Regarding reagents, the conventional synthesis of linalyl acetate uses linalool and acetic anhydride. google.compatsnap.com Linalool can be sourced from essential oils, a renewable feedstock. Acetic anhydride is an effective acylating agent, and while it is not inherently "green," its use in atom-economical reactions can be optimized. google.com
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.orgprimescholars.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. skpharmteco.com
The esterification of linalool with acetic anhydride to produce linalyl acetate is a common industrial method. google.com
Reaction: Linalool (C₁₀H₁₈O) + Acetic Anhydride ((CH₃CO)₂O) → Linalyl Acetate (C₁₂H₂₀O₂) + Acetic Acid (CH₃COOH)
Molecular Weight of Linalool: ~154.25 g/mol
Molecular Weight of Acetic Anhydride: ~102.09 g/mol
Molecular Weight of Linalyl Acetate: ~196.29 g/mol wikipedia.org
Molecular Weight of Acetic Acid: ~60.05 g/mol
Atom Economy Calculation: % Atom Economy = [MW of Linalyl Acetate / (MW of Linalool + MW of Acetic Anhydride)] x 100 % Atom Economy = [196.29 / (154.25 + 102.09)] x 100 ≈ 76.6%
This calculation shows that even with a 100% chemical yield, a significant portion of the reactant mass ends up as the acetic acid byproduct. A greener approach would be to use a catalyst that allows for the direct esterification of linalool with acetic acid, where the only byproduct is water. However, this reaction is an equilibrium process and often requires more forcing conditions. The use of catalytic systems that improve efficiency and allow for the recycling of byproducts or catalysts is a key strategy for waste minimization. google.com For example, a patented method using 4-dimethylaminopyridine (B28879) as a catalyst reports high conversion rates (>97%) and product yields (>80%) under relatively mild conditions, reducing energy consumption and waste. google.com
Development of Novel Catalytic Systems
The direct esterification of tertiary alcohols, such as the 3,7-dimethyloct-1-en-3-ol precursor, presents a significant challenge due to steric hindrance around the hydroxyl group. Novel catalytic systems aim to overcome this hurdle by activating either the alcohol or the carboxylic acid under mild conditions, avoiding the harsh reagents and high temperatures that can lead to side reactions like dehydration or rearrangement.
Organocatalysis has emerged as a powerful tool in organic synthesis, avoiding the use of potentially toxic and expensive metal catalysts. For esterification, organocatalysts typically function by activating the carboxylic acid component, rendering it more susceptible to nucleophilic attack by the sterically hindered alcohol.
One such approach involves the use of sulfur(IV)-based organocatalysts. A phenol-tethered sulfoxide (B87167) catalyst can activate a carboxylic acid by forming an intramolecularly interrupted Pummerer intermediate. This intermediate is a highly reactive species that readily undergoes reaction with an alcohol to form the desired ester. The polar nature of the sulfoxide in the catalyst is crucial for accelerating the formation of this key intermediate. rsc.org
Another effective organocatalytic system for direct esterification utilizes triphenylphosphine (B44618) oxide (TPPO) in combination with oxalyl chloride. nih.gov In this system, TPPO acts as a Lewis base. It is believed that an acyl phosphonium (B103445) salt intermediate is formed, which activates the carboxylic acid. This activation facilitates the condensation reaction with the alcohol. A key advantage of this method is its mild reaction conditions (room temperature) and the potential to recycle the triphenylphosphine oxide byproduct, enhancing the atom economy of the process. nih.gov
| Catalyst System | Activation Mechanism | Key Features |
| Phenol-tethered Sulfoxide | Formation of an intramolecularly interrupted Pummerer intermediate, activating the carboxylic acid. rsc.org | Metal-free; operates via redox-neutral sulfur(IV) catalysis. rsc.org |
| Triphenylphosphine Oxide (TPPO) / Oxalyl Chloride | Formation of a reactive acyl phosphonium salt that activates the carboxylic acid for nucleophilic attack. nih.gov | Mild (room temperature) conditions; short reaction times; recyclable TPPO byproduct. nih.gov |
Light and electricity are increasingly being harnessed as sustainable energy sources to drive chemical reactions. These methods offer unique reaction pathways that are often inaccessible through traditional thermal methods.
Photocatalysis in ester synthesis primarily involves mechanisms of single electron transfer (SET) or energy transfer under visible light irradiation. nih.gov In a typical photocatalytic esterification, a photocatalyst, upon absorbing light, becomes excited and can initiate the reaction. For instance, graphitic carbon nitride supported palladium nanoparticles (Pd@g-C₃N₄) have been used for the direct oxidative esterification of alcohols. nih.gov This system activates C-H bonds under visible light, using aerial oxygen as a sustainable co-oxidant. nih.gov Other systems, such as those using metal-exchanged phosphotungstates, also show promise in the photocatalytic esterification of acids with alcohols. dntb.gov.ua Recently, photocatalysis has also been developed for the reverse reaction—the reduction of esters back to alcohols—using a novel catalyst that can facilitate a challenging quadruple single electron transfer process under blue light. sciencedaily.com
Electrocatalysis provides another modern approach, particularly for forming the carbon skeleton of the molecule or its analogs. While direct electrochemical C-O bond formation for ester synthesis is less common, electrocatalytic methods are highly effective for C-C bond formation through the coupling of alcohols. acs.orgnih.gov For example, nickel-catalyzed electrocatalysis can couple alcohols with aryl halides to form C(sp²)–C(sp³) bonds, a reaction useful for creating structural analogs. acs.org Nickel-based electrocatalysts like nickel hydroxide (B78521) (Ni(OH)₂) are also efficient for the oxidation of alcohols to aldehydes or ketones, which are key intermediates for further C-C bond-forming reactions. researchgate.net These processes, often termed "hydrogen autotransfer" reactions, use a redox-neutral approach where alcohol oxidation is internally balanced by the reductive generation of a nucleophile, avoiding the need for external oxidants or reductants. acs.orgnih.gov
| Method | Catalyst / System | Transformation | Key Features |
| Photocatalysis | Pd@g-C₃N₄ | Oxidative esterification of alcohols | Uses visible light and aerial oxygen; C-H activation mechanism. nih.gov |
| Photocatalysis | Metal-exchanged phosphotungstate | Esterification of acetic acid and methanol | Demonstrates the use of heteropolyacids as photocatalysts. dntb.gov.ua |
| Electrocatalysis | Nickel Catalyst | Dehydroxylative cross-coupling of alcohols | Forms C-C bonds by coupling alcohols with aryl halides. acs.org |
| Electrocatalysis | Ni(OH)₂ | Alcohol oxidation | Generates aldehyde/ketone intermediates for further coupling reactions. researchgate.net |
Synthesis of Structural Analogs and Isomeric Derivatives
The synthesis of structural analogs and isomers of 3,7-dimethyloct-1-en-3-yl acetate is crucial for exploring structure-activity relationships, particularly for fragrance applications. Research has focused on oxygenated derivatives and rearrangement isomers, primarily starting from the closely related linalool and linalyl acetate.
Structural Analogs
Oxygenated derivatives of linalyl acetate have been synthesized to study their odor properties. Key analogs include those where the terminal methyl group is oxidized.
8-Hydroxylinalyl Acetate: This analog can be synthesized via a chemo- and regioselective oxidation of the starting acetate. A well-established method for the analogous transformation of geranyl acetate to 8-hydroxygeranyl acetate uses selenium dioxide (SeO₂) as a promoter with tert-butyl hydroperoxide as the oxidant. orgsyn.orgnih.gov This allylic oxidation selectively hydroxylates the C-8 methyl group.
8-Oxolinalyl Acetate: Further oxidation of 8-hydroxylinalyl acetate yields the corresponding aldehyde, 8-oxolinalyl acetate.
8-Carboxylinalyl Acetate: The aldehyde can be subsequently oxidized to a carboxylic acid using methods like the Pinnick oxidation, which employs sodium chlorite (B76162) (NaClO₂) and a scavenger like 2-methyl-2-butene (B146552) to prevent side reactions.
| Target Analog | Precursor | Key Reagents/Reaction | Type of Transformation |
| 8-Hydroxylinalyl Acetate | Linalyl Acetate | Selenium dioxide (SeO₂), tert-butyl hydroperoxide | Allylic Oxidation orgsyn.orgnih.gov |
| 8-Oxolinalyl Acetate | 8-Hydroxylinalyl Acetate | Oxidizing Agent (e.g., PCC, DMP) | Alcohol Oxidation |
| 8-Carboxylinalyl Acetate | 8-Oxolinalyl Acetate | Sodium chlorite (NaClO₂), 2-methyl-2-butene | Pinnick Oxidation |
Isomeric Derivatives
Isomers of this compound can be generated through rearrangement of the precursor alcohol or by intramolecular cyclization.
Geranyl Acetate and Neryl Acetate: The precursor alcohol, linalool, can undergo a nih.govresearchgate.net-rearrangement to form its geometric isomers, geraniol (B1671447) (the E-isomer) and nerol (B1678202) (the Z-isomer). wikipedia.org This isomerization is often catalyzed by transition metal complexes, such as those based on vanadium or tungsten. researchgate.net For example, vanadate (B1173111) esters formed in situ can catalyze the highly selective conversion of linalool to geraniol and nerol. researchgate.net Subsequent acetylation of this isomeric mixture provides geranyl acetate and neryl acetate.
Linalool Oxides: Linalool can also be converted into its cyclic isomers, known as linalool oxides (furanoid and pyranoid forms). This transformation is typically achieved in a one-pot reaction involving regioselective epoxidation of the trisubstituted double bond using an agent like meta-chloroperbenzoic acid (mCPBA), followed by an acid-catalyzed intramolecular cyclization of the resulting epoxy-alcohol. mdpi.comresearchgate.net The different stereoisomers of the linalool oxides can then be separated chromatographically, sometimes after derivatization to their acetates or benzoates to facilitate separation. mdpi.com
Reaction Mechanisms and Chemical Transformations of 3,7 Dimethyloct 1 En 3 Yl Acetate
Hydrolytic Cleavage Kinetics and Mechanisms
The hydrolysis of 3,7-dimethyloct-1-en-3-yl acetate (B1210297) involves the cleavage of the ester bond to yield 3,7-dimethyloct-1-en-3-ol and acetic acid. This reaction can be catalyzed by acids, bases, or enzymes, with each pathway exhibiting distinct mechanisms and kinetics.
Acid-Catalyzed Hydrolysis
The acid-catalyzed hydrolysis of tertiary allylic acetates like 3,7-dimethyloct-1-en-3-yl acetate is expected to proceed predominantly through an AAL1 (unimolecular, alkyl-oxygen cleavage) mechanism. This is due to the stability of the tertiary allylic carbocation intermediate that can be formed.
The mechanism involves the following steps:
Protonation: The carbonyl oxygen of the ester is protonated by an acid catalyst (H₃O⁺), increasing the electrophilicity of the carbonyl carbon.
Carbocation Formation: Cleavage of the alkyl-oxygen bond occurs, leading to the formation of a resonance-stabilized tertiary allylic carbocation and a molecule of acetic acid. The stability of this carbocation is a key driving force for the AAL1 pathway.
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbocation.
Deprotonation: A final deprotonation step yields the tertiary allylic alcohol, 3,7-dimethyloct-1-en-3-ol, and regenerates the acid catalyst.
Studies on the hydrolysis of the isomeric linalyl acetate show that it is rapidly hydrolyzed in acidic conditions. For instance, in a highly acidic environment (pH 3), the half-life of linalyl acetate is approximately 7 hours, leading to the formation of linalool (B1675412), α-terpineol, and geraniol (B1671447). This suggests that under acidic conditions, this compound would also undergo rapid hydrolysis, likely with rearrangement products forming from the stable carbocation intermediate.
Table 1: Postulated Kinetic Parameters for Acid-Catalyzed Hydrolysis of Tertiary Allylic Acetates
| Parameter | Postulated Value/Characteristic | Basis of Postulation |
| Reaction Order | First-order with respect to the ester and the acid catalyst. | Typical for AAL1 mechanisms. |
| Rate-Determining Step | Formation of the tertiary allylic carbocation. | The stability of the carbocation is the primary energetic barrier. |
| Activation Energy (Ea) | Expected to be relatively low. | Facilitated by the formation of a stable carbocation intermediate. |
Base-Mediated Hydrolysis
In contrast to acid-catalyzed hydrolysis, base-mediated hydrolysis (saponification) of esters typically proceeds through a BAC2 (bimolecular, acyl-oxygen cleavage) mechanism.
The mechanism involves:
Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the 3,7-dimethyloct-1-en-3-olate anion as the leaving group.
Proton Transfer: An acid-base reaction occurs where the alkoxide anion deprotonates the newly formed acetic acid, yielding 3,7-dimethyloct-1-en-3-ol and an acetate salt.
Kinetic data for the base-catalyzed hydrolysis of linalyl acetate indicates that the reaction proceeds at a measurable rate. For example, the calculated half-life for the hydrolysis of linalyl acetate at pH 8 and 25°C is approximately 174 days. This suggests that the saponification of this compound would also occur under basic conditions, albeit likely at a slower rate than acid-catalyzed hydrolysis.
Table 2: Postulated Kinetic Parameters for Base-Mediated Hydrolysis of Tertiary Allylic Acetates
| Parameter | Postulated Value/Characteristic | Basis of Postulation |
| Reaction Order | Second-order overall; first-order in both ester and hydroxide. | Characteristic of the BAC2 mechanism. |
| Rate-Determining Step | Nucleophilic attack of the hydroxide ion on the carbonyl carbon. | Formation of the tetrahedral intermediate is the highest energy barrier. |
| Activation Energy (Ea) | Higher than acid-catalyzed hydrolysis. | The direct attack on the unactivated carbonyl is less favorable. |
Enzymatic Hydrolysis Pathways and Substrate Specificity
Enzymes, particularly lipases and esterases, are known to catalyze the hydrolysis of esters with high stereo- and regioselectivity. Lipases are widely used in the kinetic resolution of racemic esters.
The enzymatic hydrolysis of this compound would involve the binding of the ester into the active site of the enzyme. The catalytic triad (B1167595) (commonly serine, histidine, and aspartate/glutamate) of the enzyme would then facilitate the hydrolysis. The serine residue, activated by the histidine, acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate. This is followed by the release of the alcohol (3,7-dimethyloct-1-en-3-ol) and the formation of an acyl-enzyme intermediate, which is subsequently hydrolyzed by water to release acetic acid and regenerate the enzyme.
The substrate specificity of lipases is a critical factor. For instance, lipases from Candida rugosa have been shown to be effective in the kinetic resolution of various esters. It is plausible that certain lipases could selectively hydrolyze one enantiomer of this compound over the other, providing a route to enantiomerically enriched 3,7-dimethyloct-1-en-3-ol.
Oxidative Transformations and Pathways
The presence of a double bond and a tertiary allylic hydrogen in the alcohol moiety of this compound makes it susceptible to oxidative transformations.
Selective Oxidation of Olefinic Bonds
The terminal double bond in this compound is a site for potential oxidation. Autoxidation, upon exposure to air, can lead to the formation of hydroperoxides. Studies on the analogous linalyl acetate have shown that it readily undergoes autoxidation to form hydroperoxides, which are potent sensitizers. A similar reactivity is expected for this compound.
Controlled oxidation of the olefinic bond can be achieved using various reagents. For example, epoxidation with a peroxy acid (like m-CPBA) would yield the corresponding epoxide, 3-(1,2-epoxyethyl)-3,7-dimethyloctan-3-yl acetate. Dihydroxylation using reagents like osmium tetroxide would lead to the formation of the corresponding diol.
Mechanistic Studies of Controlled Oxidation Reactions
The controlled oxidation of the alcohol moiety, which is a tertiary allylic alcohol after hydrolysis, is a significant transformation. A notable reaction for tertiary allylic alcohols is the Babler-Dauben oxidation. This reaction utilizes an oxidizing agent like pyridinium (B92312) chlorochromate (PCC) to achieve a 1,3-oxidative transposition, converting the tertiary allyle alcohol into an α,β-unsaturated ketone.
The proposed mechanism for the Babler-Dauben oxidation of 3,7-dimethyloct-1-en-3-ol (the hydrolysis product) would be:
Formation of a Chromate (B82759) Ester: The tertiary allylic alcohol attacks the PCC to form a chromate ester.
ligandbook.orgligandbook.org-Sigmatropic Rearrangement: The chromate ester undergoes a ligandbook.orgligandbook.org-sigmatropic rearrangement, which is a concerted pericyclic reaction. This transposes the oxygen and the double bond.
Oxidation: The rearranged intermediate is then oxidized by another equivalent of PCC to yield the final α,β-unsaturated ketone, 3,7-dimethyloct-3-en-2-one.
Table 3: Potential Products of Oxidative Transformations
| Reagent/Condition | Target Site | Potential Product |
| Air (Autoxidation) | Olefinic bond | Hydroperoxides |
| m-CPBA | Olefinic bond | 3-(1,2-epoxyethyl)-3,7-dimethyloctan-3-yl acetate |
| OsO₄, then NaHSO₃ | Olefinic bond | 3-(1,2-dihydroxyethyl)-3,7-dimethyloctan-3-yl acetate |
| PCC (on the alcohol) | Allylic alcohol system | 3,7-Dimethyloct-3-en-2-one |
Reductive Transformations and Product Distribution
The reduction of this compound can be directed towards either the alkene or the ester functionality, depending on the choice of reducing agent and reaction conditions.
The selective hydrogenation of the vinyl group in this compound to yield 3,7-dimethyloctan-3-yl acetate can be achieved through catalytic hydrogenation. Studies on the analogous compound, linalyl acetate, demonstrate that palladium-based catalysts are effective for this transformation. For instance, the hydrogenation of dehydrolinalyl acetate to linalyl acetate is performed using a palladium on calcium carbonate catalyst, which can be poisoned with lead to enhance selectivity for the reduction of a triple bond to a double bond. cas.cz It is noted that the subsequent hydrogenation of the double bond of linalyl acetate to dihydrolinalyl acetate (the saturated equivalent) is an undesirable side reaction that proceeds at a significantly slower rate. cas.cz This suggests that under controlled conditions, the vinyl group of this compound can be selectively hydrogenated without significant reduction of the ester group.
Table 1: Catalysts for Selective Hydrogenation
| Catalyst System | Substrate Analogue | Product | Selectivity |
|---|
The ester functional group of this compound can undergo reduction to the corresponding alcohol, 3,7-dimethyloct-1-en-3-ol (linalool). This transformation is typically achieved through hydrolysis under acidic or basic conditions, or by using metal hydride reducing agents. For example, linalyl acetate is known to be hydrolyzed in gastric and pancreatic fluids to linalool and acetic acid. oecd.org The half-life for this hydrolysis is reported to be 5.5 minutes in gastric fluid and 52.6 minutes in pancreatic fluid. oecd.org Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), would be expected to reduce the ester to the corresponding primary alcohol, though this would likely also reduce the alkene moiety unless the double bond is protected. The use of milder, more selective reducing agents would be necessary to preserve the vinyl group.
Electrophilic and Nucleophilic Addition Reactions at the Vinyl Moiety
The vinyl group of this compound is susceptible to both electrophilic and nucleophilic attack.
Electrophilic addition is a characteristic reaction of the electron-rich double bond. An example of this is the epoxidation reaction. Studies on linalyl acetate have shown that it can be oxidized photochemically with m-chloroperoxybenzoic acid (mCPBA) and hydrogen peroxide to produce a mixture of 6,7-epoxy-3,7-dimethyl-1-octene-3-yl acetate and 1,2-epoxy-3,7-dimethyl-6-octene-3-yl acetate. researchgate.net Thermal oxidation with these reagents tends to yield only the 1,2-epoxy derivative. researchgate.net
Nucleophilic addition to the vinyl group is less common and typically requires activation of the double bond or the use of a strong nucleophile. While specific examples for this compound are not prevalent in the literature, general principles of nucleophilic addition to alkenes would apply. libretexts.org
Investigation of Thermal and Photo-induced Rearrangement Reactions
This compound can undergo various rearrangement reactions when subjected to heat or light. Thermal decomposition of the analogous linalyl acetate at 300°C results in the elimination of acetic acid to form acyclic monoterpenes such as β-myrcene, and both cis- and trans-β-ocimene. researchgate.net These elimination products can then undergo further thermal rearrangements. researchgate.net
Photo-induced reactions of linalyl acetate have also been investigated. Photo-oxygenation using singlet oxygen sensitizers like tetraphenylporphyrin (B126558) (TPP) can lead to the formation of hydroperoxide derivatives, specifically 6-hydroperoxy-3,7-dimethylocta-1,7-diene-3-yl acetate and 7-hydroperoxy-3,7-dimethylocta-1,5-diene-3-yl acetate. researchgate.net The use of a different sensitizer, hematoporphyrin (B191378) (HP), selectively yields the 7-hydroperoxy derivative. researchgate.net These reactions highlight the susceptibility of the allylic positions to photo-oxidation.
Table 2: Products of Thermal and Photo-induced Reactions of Linalyl Acetate
| Reaction Type | Conditions | Products |
|---|---|---|
| Thermal Decomposition | 300°C | β-Myrcene, cis-β-Ocimene, trans-β-Ocimene |
| Photo-oxygenation | TPP, O₂, light | 6-hydroperoxy-3,7-dimethylocta-1,7-diene-3-yl acetate, 7-hydroperoxy-3,7-dimethylocta-1,5-diene-3-yl acetate |
Exploration of Cycloaddition and Other Pericyclic Reactions
The potential for this compound to participate in cycloaddition and other pericyclic reactions is an area of interest. While direct cycloaddition to the isolated vinyl group is not typical, the molecule can be a precursor to conjugated dienes suitable for such reactions. As mentioned previously, thermal elimination of acetic acid from linalyl acetate yields myrcene (B1677589) and ocimene, which are conjugated dienes. researchgate.net These dienes are known to undergo [4+2] cycloaddition reactions (Diels-Alder reactions) with suitable dienophiles. libretexts.org For example, myrcene can react with dienophiles to form substituted cyclohexene (B86901) derivatives. The stereospecificity of the Diels-Alder reaction, favoring the endo product under kinetic control, would be applicable in these cases. libretexts.org
Sophisticated Spectroscopic and Chromatographic Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an unparalleled tool for the complete structural elucidation of organic molecules in solution. For 3,7-dimethyloct-1-en-3-yl acetate (B1210297), a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to unambiguously assign every proton and carbon atom in the molecule.
Advanced 1D and 2D NMR Techniques for Full Structural Assignment
The structural backbone of 3,7-dimethyloct-1-en-3-yl acetate can be fully mapped out using a suite of NMR experiments.
¹H NMR: One-dimensional proton NMR provides initial information regarding the chemical environment of hydrogen atoms. Key expected signals include the vinyl protons of the C1 double bond, the singlet for the acetate methyl group, and the various aliphatic protons along the octyl chain.
¹³C NMR: Carbon NMR reveals the number of distinct carbon environments. For this compound, 12 unique carbon signals are expected, including signals for the carbonyl carbon of the acetate group, the two sp² carbons of the vinyl group, and the sp³ carbons of the alkyl chain.
2D NMR: Two-dimensional techniques are essential for establishing connectivity.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, revealing the sequence of protons within the molecule's backbone (e.g., mapping the H-4 -> H-5 -> H-6 -> H-7 -> H-8 chain).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon atom to which it is directly attached, allowing for the definitive assignment of carbon resonances.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for identifying quaternary carbons (like C-3) and piecing the molecular fragments together. For instance, a correlation from the acetate methyl protons to the carbonyl carbon (C=O) and from the same protons to the C-3 oxygen-bearing carbon would confirm the acetate ester's position.
The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are estimates based on standard chemical shift increments and may vary in different deuterated solvents. sigmaaldrich.com
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 (-CH=C H₂) | 5.0 - 5.3 (2H, m) | 112 - 115 |
| 1 (-C H=CH₂) | 5.8 - 6.0 (1H, m) | 142 - 145 |
| 2 | - | 85 - 88 |
| 3 (-C (CH₃)OAc) | - | 22 - 25 |
| 3-CH₃ | 1.5 - 1.6 (3H, s) | 20 - 23 |
| 4 (-C H₂) | 1.6 - 1.8 (2H, m) | 38 - 41 |
| 5 (-C H₂) | 1.2 - 1.4 (2H, m) | 24 - 27 |
| 6 (-C H₂) | 1.1 - 1.3 (2H, m) | 36 - 39 |
| 7 (-C H(CH₃)₂) | 1.4 - 1.6 (1H, m) | 27 - 30 |
| 8, 8' (-CH(C H₃)₂) | 0.8 - 0.9 (6H, d) | 22 - 24 |
| Acetate (-OC =O) | - | 170 - 172 |
| Acetate (-C H₃) | 1.9 - 2.1 (3H, s) | 21 - 23 |
Chiral NMR for Enantiomeric Excess Determination
The carbon atom at the C-3 position in this compound is a chiral center, meaning the compound can exist as two non-superimposable mirror images (enantiomers). Standard NMR spectroscopy cannot distinguish between enantiomers. To determine the enantiomeric excess (ee), a chiral environment must be introduced to induce diastereomeric interactions. researchgate.netwikipedia.org This is typically achieved using either chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). researchgate.netacs.org
Chiral Solvating Agents (CSAs): These are chiral molecules that form transient, non-covalent diastereomeric complexes with the analyte. nih.gov This interaction leads to small but measurable differences in the chemical shifts (Δδ) for the corresponding protons or carbons of the two enantiomers, allowing for their integration and the calculation of the ee. researchgate.net For tertiary alcohols and their esters, common CSAs include chiral phosphoric acids or metal complexes. researchgate.netbates.edu
Chiral Derivatizing Agents (CDAs): These agents react with the analyte to form stable, covalent diastereomers. For this compound, hydrolysis to the parent alcohol (3,7-dimethyloct-1-en-3-ol) would be necessary before reacting with a CDA like Mosher's acid chloride. The resulting diastereomeric esters would exhibit distinct and well-resolved signals in the NMR spectrum. bates.edu
The choice of agent depends on the functional groups of the analyte. For an ester like this compound, a CSA that can interact with the ester moiety would be the preferred, non-destructive method.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry is a powerful technique for confirming molecular weight and providing structural information through fragmentation analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Profiling
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. A sample is vaporized and passed through a GC column, which separates components based on their boiling points and interactions with the column's stationary phase. Each separated component then enters the mass spectrometer for detection.
For this compound, a GC-MS analysis would provide:
Purity Assessment: The resulting chromatogram would show a major peak for the target compound and smaller peaks for any volatile impurities. The relative area of each peak corresponds to its concentration, allowing for a quantitative assessment of purity.
Isomer Profiling: Using a standard non-polar GC column, it is possible to separate constitutional isomers. To separate the enantiomers, a specialized chiral GC column is required. This would result in two distinct peaks for the (R)- and (S)-enantiomers, allowing for the determination of the enantiomeric ratio.
Mass Spectrum: The mass spectrometer, typically using electron ionization (EI), fragments the molecule in a reproducible manner. The resulting mass spectrum serves as a chemical fingerprint. Key predicted fragments for this compound would arise from the loss of the acetate group (CH₃COOH, 60 Da) or the acetoxy radical (•OCOCH₃, 59 Da), and subsequent fragmentation of the resulting C₁₀H₁₉⁺ carbocation.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
While standard MS measures mass-to-charge ratios as integers, high-resolution mass spectrometry (HRMS) measures them with very high precision (typically to four or more decimal places). This accuracy allows for the unambiguous determination of a molecule's elemental formula. mdpi.com For a molecule with the nominal mass of 198, HRMS can distinguish between potential formulas like C₁₂H₂₂O₂ and other combinations (e.g., C₁₁H₁₈O₃) that have the same integer mass but different exact masses.
| Property | Value |
| Molecular Formula | C₁₂H₂₂O₂ |
| Nominal Mass | 198 Da |
| Monoisotopic Mass (Calculated) | 198.16198 Da |
| Expected HRMS Result (e.g., [M+H]⁺) | 199.16926 Da |
The experimentally measured mass from an HRMS analysis would be compared to the calculated theoretical mass. A match within a narrow tolerance (e.g., < 5 ppm) confirms the elemental composition. mdpi.com
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Degradation Products
Tandem mass spectrometry (MS/MS) is an essential tool for identifying unknown compounds in a mixture, such as degradation products. ljmu.ac.uk A common degradation pathway for this compound is hydrolysis, which would yield 3,7-dimethyloct-1-en-3-ol and acetic acid.
The MS/MS process for identifying the alcohol degradation product would involve:
Precursor Ion Selection: In the first stage of the mass spectrometer, the molecular ion of the suspected degradation product (e.g., the [M+H]⁺ ion of the alcohol at m/z 157.1592) is isolated from all other ions.
Collision-Induced Dissociation (CID): The selected precursor ion is passed into a collision cell, where it is fragmented by collision with an inert gas (e.g., argon or nitrogen).
Product Ion Analysis: In the second stage of the mass spectrometer, the resulting fragment (product) ions are analyzed to produce an MS/MS spectrum.
This product ion spectrum is characteristic of the precursor's structure and can be used for positive identification by comparing it to a spectral library or through structural inference. This technique is invaluable for confirming the structure of metabolites, impurities, or degradation products without the need to isolate them first. thermofisher.comacs.orgnih.gov
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the molecule's functional groups and insights into its conformational structure. The spectra are characterized by absorption (IR) or scattering (Raman) bands corresponding to specific vibrational modes of the molecule's covalent bonds. For this compound, the key functional groups—the ester, the vinyl group, and the alkyl backbone—give rise to characteristic spectral features.
Due to the close structural similarity with linalyl acetate (3,7-dimethylocta-1,6-dien-3-yl acetate), its spectral data provides a reliable reference for identifying the key vibrational modes. nih.govmdpi.com The primary difference is the absence of the second C=C double bond in the alkyl chain of this compound.
Key Vibrational Band Assignments:
Ester Group (C=O and C-O): The most prominent feature in the IR spectrum is the strong absorption band from the carbonyl (C=O) stretch of the acetate group, typically appearing in the 1735-1750 cm⁻¹ region. A weak band for this ester group may also be observed in the Raman spectrum around 1738 cm⁻¹. mdpi.com The C-O stretching vibrations of the ester linkage produce strong bands in the 1260-1000 cm⁻¹ range in the IR spectrum.
Vinyl Group (C=C and =C-H): The C=C stretching vibration of the terminal vinyl group gives rise to a band around 1640 cm⁻¹ in both IR and Raman spectra. mdpi.comresearchgate.net The out-of-plane bending vibrations of the =C-H bonds are also characteristic, producing strong absorptions in the IR spectrum between 1000 cm⁻¹ and 910 cm⁻¹.
Alkyl Structure (C-H): The aliphatic C-H stretching vibrations from the methyl (CH₃) and methylene (B1212753) (CH₂) groups are observed in the 2850-3000 cm⁻¹ region. Bending vibrations for these groups appear in the 1470-1365 cm⁻¹ range. mdpi.com
The table below summarizes the expected characteristic vibrational frequencies for this compound based on data from analogous compounds. mdpi.comresearchgate.netchemicalbook.com
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique | Intensity |
|---|---|---|---|---|
| C-H Stretch (sp³ CH₂, CH₃) | Alkyl Chain | 2850 - 3000 | IR, Raman | Strong |
| C=O Stretch | Ester | ~1738 | IR, Raman | Strong (IR), Weak (Raman) |
| C=C Stretch | Vinyl Group | ~1640 | IR, Raman | Medium |
| CH₂/CH₃ Bend | Alkyl Chain | 1450 - 1470 | IR, Raman | Medium |
| CH₃ Bend (Umbrella) | Alkyl Chain | ~1378 | IR, Raman | Medium |
| C-O Stretch | Ester | 1260 - 1000 | IR | Strong |
| =C-H Bend (Out-of-plane) | Vinyl Group | 1000 - 910 | IR | Strong |
Advanced Chromatographic Separation Techniques
As this compound is a chiral molecule, possessing a stereocenter at the C3 position, its enantiomers ((R)- and (S)-forms) have identical physical properties in a non-chiral environment, making their separation impossible with standard chromatographic methods. Advanced techniques that introduce a chiral dimension to the separation process are therefore required.
Chiral Gas Chromatography (GC) is a powerful analytical technique for separating and quantifying the enantiomers of volatile compounds like this compound. The separation is achieved by using a capillary column coated with a chiral stationary phase (CSP). gcms.cz Derivatized cyclodextrins are common CSPs that create transient, diastereomeric complexes with the enantiomers, leading to different retention times and thus enabling their separation. gcms.cz
Research on the closely related linalyl acetate demonstrates the effectiveness of this technique. Chiral columns such as Rt-βDEXse have been shown to resolve the enantiomers of linalyl acetate. gcms.cz Furthermore, retention index data for 3,7-dimethylocta-1,6-dien-3-yl acetate is available for various chiral columns, which is crucial for the identification of these compounds in complex mixtures like essential oils. wisc.edu A typical GC oven profile for such a separation involves a slow temperature ramp (e.g., 3 °C/min) to enhance resolution between the enantiomeric peaks. wisc.edu
The table below presents retention index data for the related compound linalyl acetate on different chiral GC columns, illustrating the type of data used for enantiomer identification. wisc.edu
| Compound | Chiral Stationary Phase | Retention Index (RI) | Reference |
|---|---|---|---|
| 3,7-Dimethylocta-1,6-dien-3-yl acetate | Cyclodex-B | 1252 | wisc.edu |
| 3,7-Dimethylocta-1,6-dien-3-yl acetate | Cyclosil-B | Not specified | wisc.edu |
| Linalyl acetate enantiomers | Rt-βDEXse | Resolved | gcms.cz |
For the isolation of larger quantities of pure stereoisomers for further study, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. nih.gov This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle greater sample loads. The resolution of stereoisomers can be achieved in two primary ways.
First is the direct method, which employs a chiral stationary phase (CSP) in the preparative column. This approach is analogous to chiral GC, where the enantiomers exhibit different affinities for the CSP, leading to their separation.
Second is the indirect method, which involves converting the enantiomeric mixture into a pair of diastereomers by reacting it with a chiral derivatizing agent. nih.gov These resulting diastereomers have different physical properties and can be separated using standard, non-chiral preparative HPLC, often on a silica (B1680970) gel or reversed-phase (e.g., C18) column. nih.govnih.gov After separation, the chiral auxiliary can be chemically removed to yield the pure, isolated enantiomers. Studies have shown that HPLC methods for the related compound linalyl acetate are scalable and can be adapted for preparative separations. sielc.com
The following table outlines a conceptual set of conditions for the preparative HPLC separation of this compound derivatives.
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Silica Gel or Reversed-Phase (e.g., ODS) | Stationary phase for separation. |
| Mobile Phase | Hexane/Isopropanol or Acetonitrile/Water | Elutes the compounds through the column. |
| Detection | UV (at low wavelength) or Refractive Index (RI) | Monitors the column effluent for separated compounds. |
| Flow Rate | 5.0 - 50.0 mL/min (or higher) | Adjusted for column size and desired separation time. |
| Sample Form | Diastereomeric Esters/Amides | Allows separation on an achiral stationary phase. nih.gov |
Theoretical and Computational Chemistry of 3,7 Dimethyloct 1 En 3 Yl Acetate
Quantum Mechanical (QM) Studies of Electronic Structure and Reactivity
Quantum mechanical methods are fundamental to understanding the intrinsic properties of 3,7-dimethyloct-1-en-3-yl acetate (B1210297), providing a detailed picture of its electronic landscape and predicting its chemical behavior.
Density Functional Theory (DFT) Calculations for Ground State Properties and Conformations
Density Functional Theory (DFT) is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. For 3,7-dimethyloct-1-en-3-yl acetate, DFT calculations are instrumental in determining its ground state properties. These calculations can predict the molecule's geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The analysis of these frontier orbitals helps in understanding the molecule's reactivity and kinetic stability.
| Property | Description |
| Ground State Geometry | The most stable three-dimensional arrangement of atoms. |
| Vibrational Frequencies | Theoretical predictions of infrared and Raman spectra. |
| HOMO-LUMO Gap | An indicator of chemical reactivity and electronic transitions. |
| Conformational Isomers | Different spatial arrangements of the molecule due to bond rotation. |
Ab Initio Methods for Reaction Pathway Energetics and Transition States
Ab initio quantum chemistry methods are based on first principles, without the inclusion of experimental data. These methods are employed to study the energetics of chemical reactions involving this compound. For instance, the hydrolysis of the ester to form linalool (B1675412) and acetic acid is a key reaction. oecd.org Ab initio calculations can map out the potential energy surface for this reaction, identifying the transition state structures and calculating the activation energies.
These computational studies can also elucidate the mechanisms of other reactions, such as oxidation or isomerization. taylorandfrancis.com For example, the allylic oxidation of linalool, a metabolite of linalyl acetate, has been studied to understand its metabolic fate. frontiersin.org Understanding these reaction pathways is critical for predicting the compound's stability and degradation products in various environments.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions
Molecular dynamics simulations provide a dynamic picture of this compound, tracking the motions of its atoms over time. These simulations are invaluable for extensive conformational sampling, exploring the full range of shapes the molecule can access at a given temperature. This is particularly important for a flexible molecule like this compound.
MD simulations also allow for the study of intermolecular interactions. By simulating the compound in a solvent, such as water or an organic solvent, one can investigate how it interacts with its surroundings. This is crucial for understanding its solubility and partitioning behavior. Furthermore, simulating its interaction with biological macromolecules, such as receptors or enzymes, can provide insights into its biological activity. ligandbook.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity. mdpi.com For this compound, QSAR studies can be used to predict various activities based on its molecular descriptors.
In one study, QSAR models were used to predict the antidepressant-like effects of several natural compounds, including linalyl acetate. nih.gov The model utilized molecular descriptors related to hydrophobicity, electrostatics, and hydrogen bonding capabilities to predict the interaction with targets like the serotonin (B10506) transporter (SERT), 5-HT1A receptor, and dopamine (B1211576) D2 receptor. nih.gov Such models are powerful tools for screening large libraries of compounds for potential therapeutic activities.
Predictive Algorithms for Chemical Fate and Environmental Behavior
Computational tools and predictive algorithms are employed to assess the environmental fate of this compound. oecd.org Models like the EPI Suite™ can estimate properties such as water solubility, vapor pressure, and partitioning coefficients (e.g., log Kow). oecd.org
These models also predict the compound's persistence in the environment by estimating its rate of degradation through processes like hydrolysis, photolysis, and biodegradation. oecd.orgnih.gov For instance, the calculated half-life for photo-oxidation of linalyl acetate is relatively short, suggesting it does not persist long in the atmosphere. oecd.org Mackay level III modeling indicates that it will primarily partition to water. oecd.org Such predictions are vital for environmental risk assessment.
Development of Computational Models for Rational Design of Analogs
The insights gained from the aforementioned computational studies can be leveraged to design novel analogs of this compound with desired properties. By understanding the structure-activity and structure-property relationships, chemists can make targeted modifications to the molecular structure.
For example, if the goal is to enhance the compound's floral aroma, computational models can help identify modifications that would favorably alter its interaction with olfactory receptors. frontiersin.orgnih.gov Similarly, if the aim is to improve its stability or biodegradability, computational predictions can guide the design of analogs with optimized properties. This rational design approach, fueled by computational chemistry, accelerates the discovery and development of new and improved fragrance and flavor ingredients.
Biosynthetic Pathways and Ecological Chemical Interactions
Elucidation of Biosynthetic Precursors and Enzymatic Machinery in Natural Production
The natural biosynthetic pathway for 3,7-dimethyloct-1-en-3-yl acetate (B1210297) in organisms has not been fully elucidated, and its presence is often attributed to synthetic processes. It is widely recognized in the essential oil industry as a reliable chemical marker indicating the adulteration of linalyl acetate with synthetic versions derived from petrochemicals. aromaticelements.com The presence of byproducts from chemical synthesis, such as dihydrolinalool and its corresponding acetate, are considered indicators of synthetic linalool (B1675412) and linalyl acetate. aromaticelements.com Some chemical databases explicitly state that the compound is not found in nature. thegoodscentscompany.comflavscents.com
Despite the lack of direct evidence for its complete natural biosynthesis, research into its likely precursors provides some insight. The formation of its parent alcohol, dihydrolinalool (3,7-dimethyloct-1-en-3-ol), has been demonstrated through microbial biotransformation. The bacterium Pseudomonas aeruginosa can convert myrcene (B1677589), a common monoterpene, into dihydrolinalool. researchgate.netchromatographytoday.com This suggests a potential biological route to the precursor alcohol. The final step in the formation of 3,7-dimethyloct-1-en-3-yl acetate would be the enzymatic acetylation of this alcohol. However, the specific acetyltransferase enzyme responsible for this reaction in any natural system has not been identified.
Industrially, dihydrolinalool can be prepared through the catalytic hydrogenation of linalool, using catalysts such as Nickel-Boron (NiB) or Palladium on carbon (Pd/C). google.com The subsequent acetylation would yield this compound. The common appearance of this compound as a byproduct in industrial synthesis of linalyl acetate further cements its role as a synthetic marker. aromaticelements.com
Natural Occurrence and Chemotaxonomic Significance in Biological Systems
Contradicting its primary classification as a synthetic marker, this compound has been identified in the essential oils of a few plant species. This limited but notable occurrence suggests that pathways for its natural production, while rare, may exist.
One documented source is the leaf oil of Ferula cupularis, a plant in the family Apiaceae, where it was found to constitute 5.02% of the oil. thegoodscentscompany.com It has also been reported in Vitex agnus-castus (chaste tree). The conflicting reports—its identification in specific plant oils versus its established role as a synthetic marker—highlight a need for further research to determine the prevalence and significance of its natural production. aromaticelements.comthegoodscentscompany.comthegoodscentscompany.com
While the direct production of this compound by microorganisms has not been reported, the microbial synthesis of its precursor has been established. Studies have shown that the bacterium Pseudomonas aeruginosa is capable of transforming myrcene into dihydrolinalool. researchgate.netchromatographytoday.com This biotransformation pathway demonstrates that the alcoholic precursor of the acetate is part of the microbial metabolome, at least under specific culture conditions. The absence of reports on the subsequent acetylation in microbes suggests this may be a rare or non-existent metabolic step.
Role in Chemical Ecology and Interspecies Communication
The function of this compound in mediating interactions between organisms is not well-documented. Research into the ecological roles of structurally similar acetate compounds provides a framework for its potential activities, but specific evidence remains scarce.
There is currently no specific evidence to suggest that this compound functions as a pheromone for any insect species. Acetate esters are a common class of compounds found in insect sex pheromones, often acting in specific blends to ensure species-specific communication. scbt.comnih.gov For instance, (E)-2-octenyl acetate is a known pheromone in the bagrada bug (Bagrada hilaris), attracting females and nymphs. mdpi.com The specificity of these systems means that minor structural changes can drastically alter or eliminate biological activity, and the role of this compound in this context has not been established.
The contribution of this compound to plant-insect interactions is currently unknown. Volatile organic compounds, including monoterpene acetates, are crucial signals in attracting pollinators or deterring herbivores. The presence of this compound in the essential oil of Ferula cupularis suggests a potential ecological role, but this has not been investigated. thegoodscentscompany.com Without specific studies on its effect on insect behavior, its function in plant defense or pollinator attraction remains speculative.
Environmental Fate and Advanced Degradation Studies
Abiotic Degradation Pathways in Environmental Compartments
Oxidation by Reactive Oxygen Species in Air and Water
While general information on the environmental degradation of structurally similar compounds, such as terpenoid esters, exists, the strict requirement to focus solely on 3,7-dimethyloct-1-en-3-yl acetate (B1210297) prevents the inclusion of such data as it would not be representative of this specific compound.
Further research and publication in peer-reviewed scientific journals are required to elucidate the specific environmental behavior of 3,7-dimethyloct-1-en-3-yl acetate.
Environmental Transport and Partitioning Mechanisms
The environmental transport and partitioning of this compound, a volatile organic compound, are governed by its physicochemical properties. While specific experimental data for this compound is limited, its behavior can be inferred from structurally similar compounds, such as linalyl acetate, and from its general chemical characteristics.
Adsorption/Desorption to Soil and Sediment Matrices
The tendency of an organic compound to adsorb to soil and sediment is often predicted by its organic carbon-water (B12546825) partition coefficient (Koc). For this compound, a calculated XLogP3 value of 3.3 suggests a moderate potential for adsorption to organic matter in soil and sediment. echemi.com This indicates that the compound will have limited mobility in soil, with a preference for partitioning to the solid phase rather than remaining in the soil water.
In the case of the related compound linalyl acetate, it is expected to adsorb to suspended solids and sediment if released into water, based on its estimated Koc value. nih.gov However, some assessments suggest that due to its hydrolytic instability, significant sorption is not anticipated. oecd.org Given the structural similarities, it is plausible that this compound would exhibit comparable behavior. The presence of soil organic matter can further reduce the volatilization of such compounds by increasing adsorption. nih.govresearchgate.net
Table 1: Estimated Physicochemical Properties Relevant to Adsorption/Desorption
| Property | Value/Interpretation | Implication for Adsorption/Desorption |
| XLogP3 | 3.32050 echemi.com | Moderate lipophilicity suggests a tendency to adsorb to organic carbon in soil and sediment. |
| Water Solubility | Poor nih.gov | Low water solubility favors partitioning to solid environmental matrices over the aqueous phase. |
Note: Data is based on estimations and values for structurally related compounds due to the limited availability of direct experimental data for this compound.
Volatilization from Water and Soil Surfaces
Volatilization is anticipated to be a significant environmental fate process for this compound from both water and soil surfaces. This is due to its characteristics as a volatile organic compound.
For the analogous compound linalyl acetate, volatilization from moist soil surfaces is considered an important fate process, based on an estimated Henry's Law constant of 1.7 x 10⁻³ atm-cu m/mole. nih.gov It is also expected to volatilize from dry soil surfaces due to its vapor pressure. nih.gov When released into water, volatilization is also expected to be a key removal mechanism, with estimated volatilization half-lives of 4.8 hours for a model river and 5.8 days for a model lake. nih.gov
The rate of volatilization from soil can be influenced by several factors, including soil type, moisture content, and the presence of other substances. For instance, studies on other organic compounds have shown that soil with higher organic matter content can decrease volatilization rates by a factor of 5 to 10. nih.govresearchgate.net Conversely, the presence of certain alcohols in a soil-water system has been demonstrated to enhance the volatilization of some organic compounds. nih.govresearchgate.net
Table 2: Factors Influencing Volatilization
| Factor | Influence on Volatilization of this compound (Inferred) | Reference |
| Henry's Law Constant | A higher value indicates a greater tendency to partition from water to air, suggesting significant volatilization. | nih.gov |
| Vapor Pressure | A measurable vapor pressure contributes to its potential to volatilize from dry surfaces. | nih.gov |
| Soil Organic Matter | Higher organic matter content is likely to decrease the rate of volatilization due to increased adsorption. | nih.govresearchgate.net |
| Soil Moisture | Volatilization is expected from both moist and dry soil surfaces. | nih.gov |
Note: Inferences are based on the behavior of structurally similar compounds like linalyl acetate.
Comprehensive Environmental Persistence Assessment and Predictive Modeling
A comprehensive assessment of the environmental persistence of this compound involves evaluating its susceptibility to various degradation processes and utilizing predictive models to estimate its fate.
Predictive modeling is an increasingly important tool for assessing the environmental fate of chemicals where experimental data is scarce. nih.govrsc.org For fragrance ingredients, quantitative structure-activity relationship (QSAR) models are being developed to predict various endpoints, including environmental fate. nih.govmdpi.com These models use the chemical structure to estimate properties like biodegradability and potential for bioaccumulation. nih.govmdpi.com For instance, modeling platforms can predict biodegradability and toxicity based on a compound's chemical structure described in SMILES code. nih.gov Although specific predictive modeling results for this compound are not published, its structural similarity to other fragrance esters suggests that its persistence in the environment is likely to be limited by biodegradation and hydrolysis.
Table 3: Inferred Environmental Persistence of this compound
| Degradation Process | Expected Outcome for this compound (Inferred from Linalyl Acetate) | Reference |
| Biodegradation | Likely to be readily biodegradable. | oecd.org |
| Hydrolysis | Expected to hydrolyze to its corresponding alcohol and acetic acid. | oecd.org |
| Photo-oxidation | Likely to be photoreactive in the atmosphere. | oecd.org |
Note: This assessment is based on data for the structurally analogous compound linalyl acetate.
Conclusion and Future Research Directions
Synthesis of Key Research Findings and Contributions
Research into 3,7-Dimethyloct-1-en-3-yl acetate (B1210297), a significant contributor to the fragrance and flavor industries, has primarily focused on its synthesis and application. The compound is valued for its pleasant, fruity aroma. The key contribution from existing research is the establishment of a multi-step synthesis process for its precursor, 3,7-dimethyloct-1-en-3-ol (DMOE). This process involves the hydrogenation of 6-methyl-5-hepten-2-on to produce 6-methyl-2-heptanone, which is then reacted with acetylene (B1199291) to form 3,7-dimethyl-1-octyn-3-ol. A subsequent partial hydrogenation step yields the desired 3,7-dimethyloct-1-en-3-ol. google.com The final step to obtain 3,7-Dimethyloct-1-en-3-yl acetate is a standard esterification reaction with acetic anhydride (B1165640) or a similar acetylating agent.
The compound's utility extends beyond fragrances, with applications as a flavoring agent and a solvent in various industrial processes. chemimpex.com Its role in the synthesis of other chemical compounds highlights its versatility in organic chemistry. chemimpex.com
Identification of Unresolved Challenges and Critical Knowledge Gaps
Despite its industrial relevance, several challenges and knowledge gaps persist in the understanding and application of this compound.
Stereo-selective Synthesis: The chirality of the molecule, with a stereocenter at the C3 position, presents a challenge in controlling the synthesis to yield specific enantiomers. The biological and olfactory properties of the individual enantiomers of this compound are not well-documented, representing a significant knowledge gap.
Toxicological and Allergenic Profile: While related terpene alcohols and esters like citronellol (B86348) are known to have allergenic potential in some individuals, there is a critical lack of specific toxicological data for this compound. google.com Understanding its potential for skin sensitization and other adverse effects is crucial for its safe use in consumer products.
Emerging Research Avenues and Interdisciplinary Opportunities
The identified challenges and knowledge gaps pave the way for several promising research avenues and interdisciplinary collaborations.
Green Chemistry and Biocatalysis: A major emerging research avenue is the development of greener synthesis routes. This includes the exploration of biocatalytic methods, using enzymes for the esterification step, which could offer higher selectivity and milder reaction conditions. Research into the use of renewable feedstocks, such as those derived from biomass, presents an interdisciplinary opportunity for chemical engineers and biotechnologists to develop sustainable production methods.
Enantiomer-Specific Research: There is a significant opportunity for research focused on the stereoselective synthesis of the (R)- and (S)-enantiomers of this compound. This would involve the development of chiral catalysts or enzymatic resolution methods. Subsequent investigation into the distinct olfactory and biological properties of each enantiomer would provide valuable insights for the fragrance and flavor industries and could lead to the development of novel and more refined scent profiles. This research would necessitate collaboration between organic chemists, sensory scientists, and pharmacologists.
Computational Chemistry and Predictive Toxicology: The use of computational modeling and quantitative structure-activity relationship (QSAR) studies presents an opportunity to predict the toxicological properties and allergenic potential of this compound. This in-silico approach can help to fill the existing data gaps in a time and cost-effective manner, guiding further experimental safety assessments. This represents a key area for collaboration between computational chemists, toxicologists, and regulatory scientists.
Advanced Analytical Techniques: The development of more sophisticated analytical methods for the detection and quantification of this compound and its potential impurities or degradation products in complex matrices, such as consumer products and environmental samples, is another important research direction. This would involve the application of advanced chromatographic and spectroscopic techniques.
Q & A
Q. What safety protocols mitigate risks during large-scale synthesis or handling?
- Methodological Answer : Follow GHS guidelines (H317 for skin sensitization) by using closed systems to minimize inhalation/contact. Implement in-process controls (e.g., FTIR for real-time reaction monitoring) to avoid exothermic runaway reactions. Emergency procedures should include neutralization of acetic acid byproducts with sodium bicarbonate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
